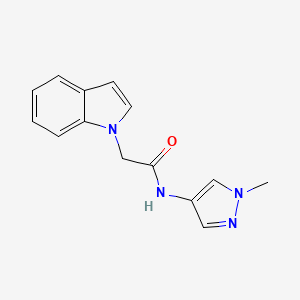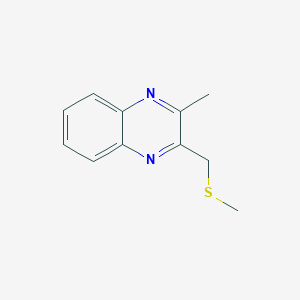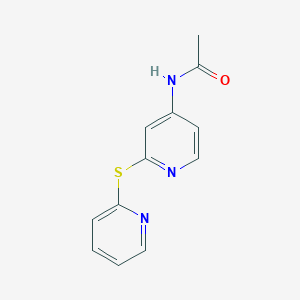![molecular formula C12H12N2O2 B7548145 N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7548145.png)
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide, commonly known as POMA, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. POMA is a white crystalline powder that belongs to the class of oxazole derivatives. It has a molecular weight of 243.27 g/mol and a melting point of 142-144°C.
作用机制
The mechanism of action of POMA is not fully understood, but it is believed to exert its effects by inhibiting various enzymes and signaling pathways in cells. POMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
POMA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that POMA inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines.
In vivo studies have shown that POMA has anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to promote the growth and development of various crops when applied as a plant growth regulator.
实验室实验的优点和局限性
The advantages of using POMA in lab experiments include its high purity, stability, and ease of synthesis. POMA is also relatively inexpensive compared to other compounds with similar properties. However, the limitations of using POMA include its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on POMA. One area of interest is the development of novel derivatives of POMA with improved properties such as solubility and bioavailability. Another area of interest is the investigation of the mechanisms underlying the antitumor and anti-inflammatory effects of POMA. Furthermore, the potential use of POMA as a plant growth regulator in agriculture and as a building block for the synthesis of novel materials in materials science warrants further investigation.
合成方法
The synthesis of POMA involves a multistep process that includes the reaction of 5-phenyl-3-amino-1,2-oxazole with acetic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The yield of POMA can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reagents.
科学研究应用
POMA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, POMA has shown promising results as an antitumor agent by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
In agriculture, POMA has been tested as a plant growth regulator, and it has shown positive results in promoting the growth and development of various crops. In materials science, POMA has been used as a building block for the synthesis of novel materials such as polymers and liquid crystals.
属性
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9(15)13-8-11-7-12(16-14-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAVUPRMBNEFSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NOC(=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548074.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7548076.png)
![2-bromo-4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B7548079.png)


![1-[[(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7548113.png)
![N-(cyclohexylmethyl)-N-cyclopropyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7548117.png)
![3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B7548128.png)




![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-pyridin-3-ylmethanone](/img/structure/B7548160.png)